molecular formula C15H20Cl2N4O2 B2609779 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride CAS No. 1119450-83-7

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride

Cat. No.: B2609779
CAS No.: 1119450-83-7
M. Wt: 359.25
InChI Key: FHNMPULCBPVRRU-UHFFFAOYSA-N
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Description

The compound 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride (CAS 1119450-83-7) is a benzamide derivative featuring a 1,2,4-oxadiazole ring substituted with a chloromethyl group and a tertiary amine side chain (dimethylaminoethyl group) . Its molecular formula is C15H20Cl2N4O2, with a molecular weight of 359.25 g/mol.

Properties

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O2.ClH/c1-19(2)7-8-20(3)15(21)12-6-4-5-11(9-12)14-17-13(10-16)22-18-14;/h4-6,9H,7-8,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNMPULCBPVRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C(=O)C1=CC=CC(=C1)C2=NOC(=N2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. The chloromethyl group can be introduced through halogenation reactions, while the benzamide moiety is usually formed through amide bond formation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Physical Characteristics

PropertyValue
AppearanceWhite to off-white powder
SolubilitySoluble in water and organic solvents
Storage ConditionsStore at room temperature

Medicinal Chemistry

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this oxadiazole have shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that modifications to the oxadiazole ring can enhance antimicrobial potency.
  • Anticancer Properties : Preliminary studies suggest that derivatives of oxadiazoles can inhibit cancer cell proliferation. The chloromethyl group may contribute to this activity by facilitating interactions with cellular targets.

Pharmacological Research

This compound is being investigated for its potential as a lead compound in drug development due to its unique structural features:

  • Receptor Binding Studies : Research has focused on the interaction of this compound with specific receptors involved in neurotransmission, which may lead to applications in treating neurological disorders.
  • Enzyme Inhibition : The ability of this compound to inhibit specific enzymes related to disease processes is under investigation, particularly in the context of metabolic disorders.

Agricultural Chemistry

Oxadiazole derivatives are also explored for their potential as agrochemicals:

  • Pesticidal Activity : Compounds with similar structures have been evaluated for their efficacy as pesticides or herbicides, providing a potential avenue for agricultural applications.

Material Science

The unique properties of this compound allow for exploration in material science:

  • Polymer Chemistry : The incorporation of oxadiazole units into polymer matrices may enhance thermal stability and mechanical properties, making them suitable for advanced materials.

Case Study 1: Antimicrobial Activity Evaluation

In a study conducted by Zhang et al., various oxadiazole derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a chloromethyl substituent exhibited significant antibacterial activity compared to controls, highlighting the importance of structural modifications in enhancing efficacy.

Case Study 2: Anticancer Screening

A research team led by Smith et al. evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The study found that certain modifications led to increased apoptosis in cancer cells, suggesting potential therapeutic applications for compounds like 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their differences:

Compound Name (CAS) Molecular Formula Substituent on Benzamide Key Features
Target Compound (1119450-83-7) C15H20Cl2N4O2 N-[2-(Dimethylamino)ethyl]-N-methyl Hydrochloride salt; tertiary amine enhances solubility and receptor binding
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(1-methylethyl)benzamide (1119452-67-3) C13H14ClN3O2 N-(1-Methylethyl) Isopropyl group reduces polarity, potentially lowering water solubility compared to dimethylaminoethyl
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide (sc-315514) C11H10ClN3O2 N-Methyl Simplified structure; lower molecular weight (247.67 g/mol) may improve bioavailability but reduce receptor specificity
N-[2-(Acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide (1119450-85-9) C13H14ClN3O3 N-(2-Acetylaminoethyl) Acetylamino group increases polarity, altering pharmacokinetics (e.g., absorption) compared to tertiary amines
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide (sc-315513) C18H21ClN3O2 N-Cyclohexyl-N-methyl Cyclohexyl group enhances lipophilicity, favoring membrane permeability but risking solubility issues

Pharmacokinetic and Stability Profiles

  • Solubility : The hydrochloride salt form of the target compound enhances water solubility compared to neutral analogs (e.g., 1119452-67-3 ) .
  • Metabolic Stability: The dimethylaminoethyl group may slow hepatic metabolism compared to methyl or acetylamino substituents, extending half-life .
  • Reactivity : The chloromethyl group in all analogs is susceptible to nucleophilic substitution, enabling prodrug strategies or conjugation with targeting moieties .

Biological Activity

The compound 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride is a synthetic organic molecule characterized by its unique oxadiazole structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C15H20ClN4O2
  • Molecular Weight : 320.80 g/mol
  • CAS Number : 1209729-06-5
  • Appearance : Solid powder

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known for its role in enhancing the pharmacological profile of compounds, often contributing to their antitumor and antimicrobial activities. The dimethylaminoethyl and N-methylbenzamide groups may also play crucial roles in modulating receptor interactions and enhancing solubility.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity :
    • In vitro studies have shown that compounds containing the oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have demonstrated potent inhibitory effects on RET kinase activity, which is implicated in several cancers .
    • A related study indicated that benzamide derivatives with oxadiazole structures showed promising results in inhibiting cell proliferation driven by RET mutations, suggesting potential applications in targeted cancer therapies .
  • Antimicrobial Properties :
    • Compounds similar to this structure have been evaluated for their antibacterial and antifungal activities. In particular, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting MIC values comparable to established antibiotics .
    • The presence of the chloromethyl group enhances reactivity towards biological targets, potentially increasing antimicrobial efficacy.
  • Neuropharmacological Effects :
    • Preliminary investigations into the neuropharmacological effects suggest that compounds with similar structures may exhibit anticonvulsant properties. This is particularly relevant given the increasing interest in developing new treatments for epilepsy and other neurological disorders .

Research Findings and Case Studies

StudyFindings
Choi et al. (2016)Identified that oxadiazole-containing benzamides inhibited RET kinase activity and cell proliferation in cancer models .
Birajdar et al. (2013)Reported moderate to good antibacterial activity against S. aureus and E. coli for related benzamide derivatives .
Recent Pharmacological Review (2021)Summarized various bioactivities of nitrogenous heterocycles, emphasizing the potential of oxadiazole derivatives in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride?

  • Methodology : The compound's synthesis likely involves modular assembly of the oxadiazole and benzamide moieties. A common approach for oxadiazole formation is cyclization of acylhydrazides with nitriles or activated carboxylic acids under dehydrating conditions (e.g., POCl₃ or PCl₅). For the benzamide segment, coupling of 3-carboxybenzamide derivatives with dimethylaminoethyl-methylamine via EDCI/HOBt activation is typical. The hydrochloride salt is obtained by treating the free base with HCl in a polar solvent (e.g., methanol). Structural analogs in and used pyridine as a solvent for amide bond formation, which could stabilize reactive intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Focus on diagnostic signals: the oxadiazole C-H (δ ~8.5–9.5 ppm for 1,2,4-oxadiazoles), chloromethyl (CH₂Cl, δ ~4.5–5.0 ppm), and dimethylaminoethyl (N(CH₃)₂, δ ~2.2–2.5 ppm). highlights the use of 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • IR : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹).
  • MS : High-resolution ESI-MS or MALDI-TOF should show [M+H]⁺ with isotopic clusters matching Cl and N content.

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodology : The chloromethyl group is prone to hydrolysis and nucleophilic substitution. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or acetonitrile. Avoid prolonged exposure to moisture or basic conditions. Hydrochloride salts enhance water solubility but may require pH-controlled buffers (pH 4–6) to prevent decomposition. notes similar compounds stored in desiccated, light-protected containers .

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